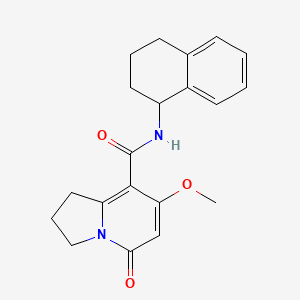

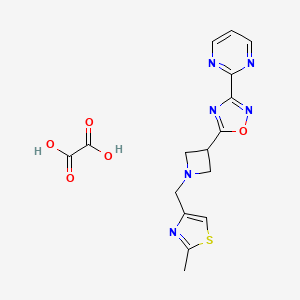

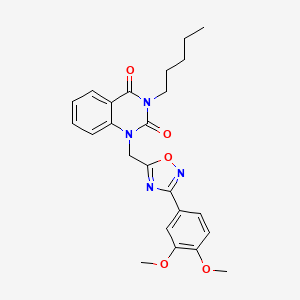

![molecular formula C13H9N5S B2803971 2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338793-53-6](/img/structure/B2803971.png)

2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound. It contains a pyrrole ring, a thiophene ring, and a triazolopyrimidine ring . The triazolopyrimidine ring is an important scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives can be achieved through various methods. One efficient and straightforward methodology for the preparation of novel functionalized triazolopyrimidine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene . Another method involves an I2/KI-mediated oxidative N-N bond formation reaction .Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives can be established using single crystal X-ray diffraction . The structure of these compounds often features a two-dimensional (2D) 4-connected framework .Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidine derivatives are diverse. For instance, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be influenced by their specific structure and functional groups. For instance, the electron-accepting triazolopyridine moiety was introduced to build bipolar host materials for the first time .Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed Oxidative Cyclization

This compound has been used in the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides. This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .

Gold-Catalyzed Cyclization

In a study, unconjugated ynone derivatives were treated with 1,2-diaminoarenes in a gold-catalyzed cyclization to give 2-(1H-pyrrol-1-yl)anilines, which are valuable starting materials .

Synthesis of New Bis (Porphyrins)

This compound has high potential in the synthesis of new bis (porphyrins) or other related compounds .

Improvement of Cell-Specific Antibody Production

In a study aimed at discovering new chemical compounds that can improve cell-specific antibody production in recombinant Chinese hamster ovary cells, this compound was found to increase monoclonal antibody production .

Antitumor Activity

The antitumor activity of the title compound was evaluated against human malignant melanoma cells (A375) using the standard MTT assay in vitro .

Microwave-Mediated, Catalyst-Free Synthesis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides .

Biological and Optical Applications

The pyrrolo[1,2-a]quinoxaline skeleton, which is a part of this compound, has significant potential for many biological and optical applications .

Fatty Acid-Binding Proteins (FABPs) Isoforms

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Wirkmechanismus

Target of Action

Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine core have been reported to interact with various targets such as nampt (nicotinamide phosphoribosyltransferase) and ALK5 . These targets play crucial roles in biological processes including metabolism, aging, and kinase activity .

Mode of Action

For instance, some compounds with a [1,2,4]triazolo[1,5-a]pyrimidine core have been identified as potent NAMPT activators . They interact with their targets, leading to changes in the biological processes regulated by these targets .

Biochemical Pathways

Given the reported interaction of similar compounds with nampt , it can be inferred that the NAD+ salvage pathway might be affected. NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Pharmacokinetics

A compound with a similar [1,2,4]triazolo[1,5-a]pyrimidine core was reported to have high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . These properties suggest good bioavailability .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-tubercular activities .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on triazolopyrimidine derivatives are promising. Given their wide range of pharmacological activities, these compounds are attractive therapeutic targets for the treatment of a diverse array of diseases . Continued optimization of these compounds, particularly with regard to their safety and efficacy, will be an important area of future research .

Eigenschaften

IUPAC Name |

2-pyrrol-1-yl-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5S/c1-2-8-17(7-1)13-15-12-14-6-5-10(18(12)16-13)11-4-3-9-19-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCPSMBTVOUEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

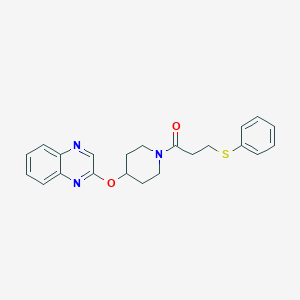

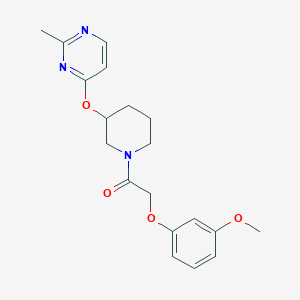

![N-(1'-(2-phenoxyethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2803888.png)

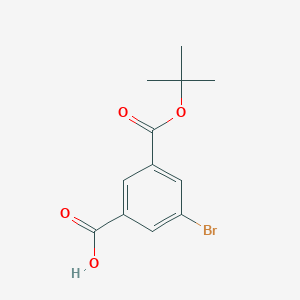

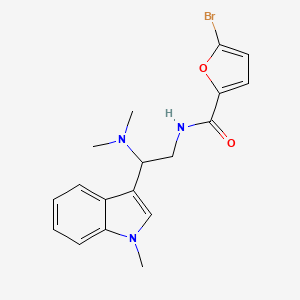

![(Z)-3-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803899.png)

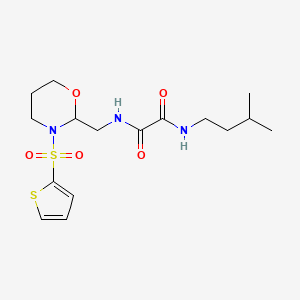

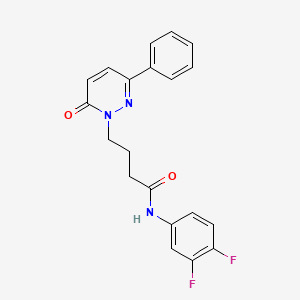

![N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide](/img/structure/B2803901.png)

![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide](/img/structure/B2803903.png)